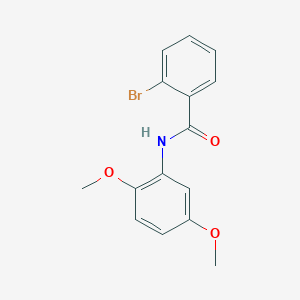

2-bromo-N-(2,5-dimethoxyphenyl)benzamide

Description

The exact mass of the compound this compound is 335.01571 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,5-dimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-10-7-8-14(20-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXJPXBBMPRJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276814 | |

| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303990-27-4 | |

| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303990-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2 Bromobenzoic Acid

This product results from the cleavage of the amide bond and subsequent protonation of the carboxyl group.

Characterization Data for :

| Analytical Technique | Observed Data |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragment ions would also be observed. |

| m/z: 200/202 (due to ⁷⁹Br/⁸¹Br isotopes), 183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺), 76 ([C₆H₄]⁺) | |

| ¹H NMR | The proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would display signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid. The aromatic region would show complex splitting patterns due to the ortho-bromo substituent. brainly.comchemicalbook.com A broad singlet for the carboxylic acid proton would typically appear far downfield. brainly.com |

| δ (ppm): ~12-13 (1H, s, -COOH), ~7.2-8.0 (4H, m, Ar-H) brainly.com | |

| ¹³C NMR | The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon and the six aromatic carbons. |

| δ (ppm): ~167 (-COOH), ~120-135 (Ar-C) |

2,5 Dimethoxyaniline

This product is the amine portion of the parent molecule, formed upon the cleavage of the amide bond.

Characterization Data for :

| Analytical Technique | Observed Data |

| Mass Spectrometry (MS) | The mass spectrum would exhibit a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight. |

| m/z: 153 ([M]⁺), 138 ([M-CH₃]⁺), 110 ([M-CH₃-CO]⁺) nih.gov | |

| ¹H NMR | The proton NMR spectrum would show signals for the aromatic protons, the amine protons, and the protons of the two methoxy (B1213986) groups. chemicalbook.com |

| δ (ppm): ~6.6-6.8 (3H, m, Ar-H), ~4.5 (2H, br s, -NH₂), ~3.7-3.8 (6H, s, 2 x -OCH₃) chemicalbook.com | |

| ¹³C NMR | The carbon NMR spectrum would display signals for the eight carbon atoms, including the two methoxy carbons and the six aromatic carbons. nih.gov |

| δ (ppm): ~154 (C-O), ~142 (C-N), ~102-112 (Ar-C-H), ~55-56 (-OCH₃) |

The definitive identification of these cleavage products through the comparison of their spectroscopic data with that of known reference standards would confirm the hydrolytic degradation pathway of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Bromo N 2,5 Dimethoxyphenyl Benzamide

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the benzoyl ring is the most labile functional group, making it the focal point for nucleophilic substitution reactions. These transformations are crucial for building molecular complexity and are typically achieved through transition-metal-catalyzed cross-coupling reactions, which are more effective than classical nucleophilic aromatic substitution (SNAr) for unactivated aryl halides.

The displacement of the bromine atom in 2-bromo-N-(2,5-dimethoxyphenyl)benzamide is most effectively accomplished using palladium- or copper-catalyzed cross-coupling methodologies. These reactions allow for the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds at the formerly brominated position.

Palladium-Catalyzed Reactions (Buchwald-Hartwig Amination): This class of reactions is a powerful tool for forming C-N bonds. The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition into the aryl-bromine bond of the benzamide (B126). The resulting Pd(II) complex then reacts with a nucleophile (e.g., an amine) in a process facilitated by a base. Reductive elimination from the palladium center yields the desired coupled product and regenerates the Pd(0) catalyst. nih.gov The choice of ligand coordinated to the palladium is critical for the reaction's success, influencing both yield and substrate scope. nih.gov

Copper-Catalyzed Reactions (Ullmann Condensation): The Ullmann reaction is a classical method for forming carbon-heteroatom and carbon-carbon bonds using a copper catalyst, often at elevated temperatures. e3s-conferences.orgacs.org The mechanism is thought to involve the formation of a copper(I) species that reacts with the aryl halide. mdpi.com Modern modifications have introduced soluble copper catalysts and ligands that allow for milder reaction conditions. e3s-conferences.org For this compound, Ullmann-type reactions can be used to couple it with a variety of nucleophiles, including anilines (Goldberg reaction), phenols, and carbon nucleophiles. e3s-conferences.org

A significant transformation involving this compound is the intramolecular Ullmann condensation to form acridone (B373769) derivatives. This cyclization occurs via an initial intermolecular N-arylation to form an N-aryl anthranilic acid derivative, which then undergoes an intramolecular cyclization. nih.gov The process is typically mediated by copper powder or copper salts in a high-boiling solvent. rsc.orgnih.gov

The scope of nucleophiles that can be employed in these reactions is broad, as summarized in the table below.

| Reaction Type | Nucleophile | Catalyst/Reagents | Product Type | Reference |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd(0) or Pd(II) precursor, Ligand (e.g., XantPhos), Base (e.g., NaOtBu) | N-Aryl Benzamides | nih.govnih.gov |

| Ullmann (Goldberg) | Anilines | CuI, Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃) | N,N'-Diaryl Benzamides | e3s-conferences.orgnih.gov |

| Ullmann Ether Synthesis | Phenols | Cu catalyst, Base (e.g., K₂CO₃) | Aryl Ether Benzamides | e3s-conferences.orgmdpi.com |

| Ullmann (Hurtley) | Carbon Nucleophiles (e.g., malonates) | Cu catalyst, Base | Aryl-substituted Benzamides | e3s-conferences.org |

| Intramolecular Ullmann | Amide Nitrogen (via cyclization) | Cu powder, K₂CO₃, High-boiling solvent (e.g., pentanol) | Acridone Derivatives | nih.govrsc.org |

The kinetics of nucleophilic substitution at the aryl bromide are heavily influenced by several factors. In transition-metal-catalyzed reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the C-Br bond. nih.gov The reactivity order for halogens in such reactions is typically I > Br > Cl > F, placing aryl bromides in a favorable position of reactivity and stability. nih.gov

For a classical SNAr mechanism, which proceeds via an addition-elimination pathway forming a Meisenheimer complex, the reaction rate is highly dependent on the electronic properties of the aromatic ring. stackexchange.com The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge in the intermediate and accelerating the reaction. stackexchange.com In this compound, the benzamide group itself is only moderately electron-withdrawing, and the dimethoxyphenyl group is electron-donating. Therefore, uncatalyzed SNAr reactions are generally slow and require harsh conditions.

Thermodynamically, the displacement of bromide by stronger nucleophiles to form more stable C-N, C-O, or C-C bonds is generally favorable. However, the high activation energy for breaking the C-Br bond on an sp²-hybridized carbon necessitates the use of catalysts to provide a lower energy pathway. nih.gov In aprotic solvents, the aggregation state of amine nucleophiles can also play a significant role in the reaction kinetics, with studies showing that amine dimers can act as the effective nucleophile, leading to complex kinetic profiles. ncert.nic.in The choice of solvent, base, and temperature are critical parameters that must be optimized to achieve efficient conversion by managing both the kinetic barriers and the thermodynamic equilibrium of the reaction.

Oxidative Transformations of the Benzamide Moiety and Dimethoxyphenyl Ring

The this compound molecule contains two moieties susceptible to oxidation: the electron-rich 2,5-dimethoxyphenyl ring and the benzamide group, which can facilitate oxidative cyclization. The selectivity of these transformations depends heavily on the chosen oxidant and reaction conditions.

Oxidation of the Dimethoxyphenyl Ring: The 2,5-dimethoxyphenyl ring is highly activated towards oxidation due to the electron-donating nature of the two methoxy (B1213986) groups. This makes it susceptible to oxidative demethylation or dearomatization.

Quinone Formation: A common outcome of oxidizing hydroquinone (B1673460) dimethyl ethers is the formation of quinones. nih.gov Treatment with strong oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or electrochemical oxidation can lead to the formation of 2,5-benzoquinone derivatives. This transformation involves the removal of the two methyl groups and subsequent oxidation of the resulting hydroquinone.

Oxidative Demethylation: Milder or more selective methods can achieve the removal of one or both methyl groups to yield the corresponding phenol (B47542) or catechol derivatives. This can be accomplished using reagents like boron tribromide, which is a classic method for cleaving aryl methyl ethers, or through enzymatic pathways. wikipedia.org For instance, cytochrome P450 enzymes are known to catalyze the O-demethylation of methoxylated aromatic compounds. nih.gov

Oxidative Cyclization: The benzamide structure, particularly the N-aryl-2-halobenzamide motif, is a precursor for oxidative cyclization reactions to form various heterocyclic systems. These reactions often proceed via radical mechanisms or through the generation of reactive intermediates facilitated by a catalyst or an oxidant. While direct oxidative cyclization of the title compound is not widely reported, analogous reactions of N-aryl or N-allyl benzamides suggest potential pathways. For example, visible-light-induced photocatalysis can initiate intramolecular C-H amination to form isoindolinones. rsc.org Similarly, intramolecular oxidative cyclization of related N-allylbenzamides can yield oxazoles or oxazolines. chemrxiv.orgnih.gov

The table below summarizes potential oxidative transformations.

| Transformation | Reagent/Method | Affected Moiety | Potential Product | Reference |

| Quinone Formation | Ceric Ammonium Nitrate (CAN); Electrochemical Oxidation | 2,5-Dimethoxyphenyl Ring | Benzoquinone Derivative | nih.gov |

| Oxidative Demethylation | Boron Tribromide (BBr₃); Cytochrome P450 enzymes | 2,5-Dimethoxyphenyl Ring | Phenol/Catechol Derivative | wikipedia.orgnih.gov |

| Oxidative C-H Amination | Photocatalysis (e.g., Eosin Y), Oxidant | Benzamide and Phenyl Ring | Isoindolinone Derivative | rsc.org |

| Oxidative Cyclization | Electrochemical; I₂/Oxidant | Benzamide and N-Aryl Group | Oxazole/Oxazoline Analogs | chemrxiv.orgnih.govrsc.org |

The mechanisms of these oxidative reactions dictate the product distribution and the formation of byproducts.

Mechanism of Demethylation/Quinone Formation: The oxidation of dimethoxybenzenes often proceeds via a radical cation intermediate. nih.gov This intermediate can then undergo nucleophilic attack by water or another nucleophile, followed by the loss of a methyl group (as formaldehyde (B43269) or methanol). Repetition of this process for the second methoxy group, followed by oxidation of the intermediate hydroquinone, leads to the final benzoquinone product. Incomplete reactions or side reactions can lead to byproducts such as mono-demethylated phenols.

Mechanism of Oxidative Cyclization: Photocatalytic oxidative cyclizations typically involve the generation of a nitrogen- or carbon-centered radical. For instance, a photocatalyst can abstract a hydrogen atom from a position alpha to the amide nitrogen, generating a radical that subsequently attacks the aromatic ring to form a new C-C or C-N bond, leading to a cyclized product after further oxidation and deprotonation. rsc.org Byproducts can arise from intermolecular reactions or alternative radical recombination pathways.

In all oxidative processes, over-oxidation is a common source of byproducts. For example, attempts to selectively oxidize one part of the molecule may lead to undesired reactions on the other aromatic ring or cleavage of the amide bond under harsh conditions.

Reductive Pathways of the Amide and Carbonyl Groups

The amide functional group in this compound is exceptionally stable but can be reduced under forcing conditions. The primary transformation is the reduction of the carbonyl group to a methylene (B1212753) group (CH₂), converting the amide into a secondary amine. More specialized reagents can effect C-N bond cleavage to yield an alcohol.

The reduction of amides to amines is a fundamental transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing amides to amines. ncert.nic.in The mechanism involves the initial addition of a hydride to the carbonyl carbon. The resulting tetrahedral intermediate collapses by eliminating an aluminate species coordinated to the oxygen, forming an iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the final amine. stackexchange.com Due to its high reactivity, LiAlH₄ will also reduce other functional groups if present. Byproducts can include partially reduced aldehydes or hydrolysis products if water is present. stackexchange.com

Catalytic Hydrosilylation/Hydroboration: Modern methods offer greater chemoselectivity, allowing for the reduction of amides in the presence of other sensitive functional groups. These methods often use silanes or boranes as the hydride source, activated by a transition-metal (e.g., Fe, Co, Zn) or metal-free (e.g., B(C₆F₅)₃) catalyst. mdpi.comrsc.orgorganic-chemistry.org These systems can tolerate functional groups like esters and halides, which would be reduced by LiAlH₄.

An alternative and less common reductive pathway involves the cleavage of the C-N amide bond.

Reduction to Alcohols: While amides typically undergo C-O bond cleavage during reduction to amines, certain reagents can promote selective C-N bond scission. Samarium(II) iodide (SmI₂) in the presence of an amine and water has been shown to reduce primary, secondary, and tertiary amides to their corresponding alcohols in high yields. nih.govacs.org This method offers an orthogonal chemoselectivity compared to traditional hydride reagents.

The table below outlines the primary reductive pathways.

| Transformation | Reagent/Method | Product | Key Features | Reference |

| Amide to Amine | Lithium Aluminum Hydride (LiAlH₄) | 2-bromo-N-(2,5-dimethoxyphenyl)benzylamine | Powerful, non-selective | ncert.nic.instackexchange.com |

| Amide to Amine | Catalytic Hydrosilylation (e.g., PhSiH₃, Fe/Co catalyst) | 2-bromo-N-(2,5-dimethoxyphenyl)benzylamine | Chemoselective, milder conditions | mdpi.comorganic-chemistry.org |

| Amide to Amine | Triflic Anhydride (Tf₂O) activation, then NaBH₄ | 2-bromo-N-(2,5-dimethoxyphenyl)benzylamine | Metal-free activation, good functional group tolerance | rsc.org |

| Amide to Alcohol | Samarium(II) Iodide (SmI₂), Amine, H₂O | (2-bromophenyl)methanol | Selective C-N bond cleavage | nih.govacs.org |

Selective Reduction Reagents and Conditions

The presence of multiple reducible sites—the aryl bromide and the amide carbonyl—in this compound allows for selective transformations depending on the choice of reducing agent and reaction conditions.

The amide functional group can be reduced to an amine. This transformation typically requires powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of amides to their corresponding amines. youtube.com The reaction involves the complete removal of the carbonyl oxygen atom, converting the benzamide into a secondary amine. youtube.com

Conversely, the selective reduction of the aryl bromide (dehalogenation) while preserving the amide group can be achieved through catalytic hydrogenation. This method often employs a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., H₂ gas) and a base (e.g., sodium acetate (B1210297) or triethylamine) to neutralize the hydrobromic acid byproduct.

Below is a table summarizing potential selective reduction conditions.

| Target Transformation | Reagent System | Solvent | Probable Conditions | Product |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | Reflux | N-(2,5-dimethoxyphenyl)-2-bromobenzylamine |

| Aryl Bromide Reduction | H₂ (1 atm), 10% Pd/C, NaOAc | Ethanol or Methanol | Room Temperature | N-(2,5-dimethoxyphenyl)benzamide |

Formation of Corresponding Amine and Alcohol Derivatives

Building upon the reduction pathways, specific amine and alcohol derivatives of the parent compound can be synthesized.

The direct reduction of the amide group in this compound yields the corresponding secondary amine, N-(2,5-dimethoxyphenyl)-2-bromobenzylamine, as described in the section above. youtube.com Alternatively, a different class of amine derivatives can be accessed via palladium-catalyzed cross-coupling reactions at the C-Br bond, such as the Buchwald-Hartwig amination. escholarship.orgacs.org This reaction would form a new C-N bond at the 2-position of the benzoyl ring, leading to a more complex diamine structure while leaving the original amide bond intact.

The formation of an alcohol derivative from the starting material most plausibly proceeds through a two-step sequence. First, the amide bond is cleaved via hydrolysis (see section 3.5) to yield 2-bromobenzoic acid and 2,5-dimethoxyaniline (B66101). Subsequently, the resulting 2-bromobenzoic acid can be reduced to 2-bromobenzyl alcohol using a reagent like LiAlH₄.

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The dimethoxyphenyl ring of the molecule is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy groups.

Regioselectivity Directed by Methoxy Substituents

The directing effects of the substituents on the aniline-derived ring dictate the position of incoming electrophiles. The ring possesses three activating groups: two methoxy (-OCH₃) groups and an N-acylamino (-NHCOR) group. All three are ortho, para-directors. youtube.comlibretexts.org The methoxy groups are strong activators, while the N-acylamino group is a moderately strong activator.

In the 1,2,5-substitution pattern of the N-(2,5-dimethoxyphenyl) moiety, the available positions for substitution are C3, C4, and C6.

Position C4: This position is para to the methoxy group at C1 and ortho to the methoxy group at C5.

Position C6: This position is ortho to the methoxy group at C5 and ortho to the N-acylamino group at C2.

Position C3: This position is ortho to the methoxy group at C1.

Considering both electronic and steric factors, substitution is strongly favored at the C4 position. This site benefits from the powerful para-directing effect of the C1-methoxy group and the ortho-directing effect of the C5-methoxy group. Substitution at C6 would be sterically hindered by the bulky benzamide group at the adjacent C2 position. Substitution at C3 is electronically less favored than at C4. Studies on the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) confirm that substitution occurs at the positions ortho to the methoxy groups. mnstate.edu DFT analysis of the nitration of dimethoxybenzenes further supports that regioselectivity is governed by a combination of electronic factors and solvation effects. nih.govacs.org

Halogenation and Nitration Studies on the Dimethoxyphenyl Moiety

Given the high electron density of the dimethoxyphenyl ring, halogenation and nitration are expected to proceed under relatively mild conditions.

Nitration: The introduction of a nitro group (-NO₂) onto the dimethoxyphenyl ring can be accomplished using standard nitrating agents. A mixture of nitric acid and sulfuric acid is a common choice. nih.gov Due to the activated nature of the substrate, milder conditions, such as nitric acid in acetic anhydride, could also be effective. google.com Based on the regiochemical analysis above, the primary product would be 2-bromo-N-(4-nitro-2,5-dimethoxyphenyl)benzamide. Research on the nitration of a structurally similar compound, N-(4-methoxy-2-methylphenyl)acetamide, shows that nitration occurs at the position ortho to the acetamide (B32628) group and meta to the methoxy group, highlighting the influence of multiple directing groups. iucr.org

Halogenation: Halogenation, such as bromination, can be carried out by treating the compound with bromine (Br₂) in a solvent like acetic acid. A Lewis acid catalyst may not be necessary due to the ring's high activation. The expected major product would be 2-bromo-N-(4-bromo-2,5-dimethoxyphenyl)benzamide.

The table below outlines plausible conditions for these electrophilic aromatic substitution reactions.

| Reaction | Reagent | Catalyst/Solvent | Expected Major Product |

| Nitration | Conc. HNO₃ | Conc. H₂SO₄, 0-5 °C | 2-bromo-N-(4-nitro-2,5-dimethoxyphenyl)benzamide |

| Bromination | Br₂ | Acetic Acid | 2-bromo-N-(4-bromo-2,5-dimethoxyphenyl)benzamide |

Amide Bond Hydrolysis: Conditions and Products

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. This reaction breaks the C-N bond, yielding a carboxylic acid and an amine.

The products of complete hydrolysis are 2-bromobenzoic acid and 2,5-dimethoxyaniline. Kinetic studies of amide hydrolysis show that the reaction can be catalyzed by both acid and base. cdnsciencepub.comrsc.org

Acid-Catalyzed and Base-Catalyzed Hydrolysis Mechanisms

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous HCl), the hydrolysis mechanism begins with the protonation of the amide carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. cdnsciencepub.com This attack forms a tetrahedral intermediate. Proton transfer from the oxygen to the nitrogen atom follows, converting the amine moiety into a better leaving group (anilinium ion). Finally, the tetrahedral intermediate collapses, expelling the 2,5-dimethoxyanilinium ion and forming 2-bromobenzoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This step also forms a tetrahedral intermediate, which carries a negative charge on the oxygen atom. The subsequent step, the expulsion of the amide anion (⁻NH-Ar), is generally unfavorable as the amide is a very strong base. However, the reaction can be driven to completion, often with heating, by an irreversible acid-base reaction where the initially formed carboxylic acid protonates the expelled amide anion. cdnsciencepub.com The final products, after an acidic workup, are 2-bromobenzoic acid and 2,5-dimethoxyaniline.

The conditions and products for amide hydrolysis are summarized in the table below.

| Hydrolysis Type | Reagents | Conditions | Products |

| Acid-Catalyzed | Aqueous HCl or H₂SO₄ | Heat/Reflux | 2-bromobenzoic acid and 2,5-dimethoxyaniline hydrochloride |

| Base-Catalyzed | Aqueous NaOH or KOH | Heat/Reflux | Sodium 2-bromobenzoate (B1222928) and 2,5-dimethoxyaniline |

Isolation and Characterization of Cleavage Products

The primary cleavage of the amide bond in this compound would result in the formation of two main products: 2-bromobenzoic acid and 2,5-dimethoxyaniline. The isolation of these products would typically be achieved through standard chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or column chromatography, on the degradation mixture.

Following isolation, the characterization of these cleavage products would be definitively carried out using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Advanced Spectroscopic and Structural Characterization of 2 Bromo N 2,5 Dimethoxyphenyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides profound insight into the molecular structure, conformation, and electronic properties of a compound in solution. For 2-bromo-N-(2,5-dimethoxyphenyl)benzamide, ¹H and ¹³C NMR would be instrumental in assigning the specific resonances to each unique proton and carbon atom in the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Anisotropy Effects

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the two aromatic rings and the methoxy (B1213986) groups. The protons on the 2,5-dimethoxyphenyl ring and the 2-bromobenzoyl moiety would appear in the aromatic region (typically δ 6.5-8.5 ppm). The chemical shifts would be influenced by the electronic effects of the substituents. The electron-donating methoxy groups (-OCH₃) on the phenylamino (B1219803) ring would shield the aromatic protons, causing them to resonate at a relatively higher field (lower ppm) compared to the protons on the electron-deficient 2-bromobenzoyl ring. The bromine atom, being electron-withdrawing, would deshield the adjacent protons.

The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding. The two methoxy groups would likely present as sharp singlets in the upfield region of the spectrum (around δ 3.8-4.0 ppm).

Anisotropic effects, arising from the circulation of π-electrons in the aromatic rings, would further influence the chemical shifts of nearby protons. Protons situated above or below the plane of an aromatic ring experience shielding, while those in the plane of the ring are deshielded. The specific conformation of the molecule in solution would dictate the extent of these effects.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The carbonyl carbon of the amide group is expected to be the most downfield signal (typically δ 165-175 ppm). The carbons of the aromatic rings would resonate in the δ 110-160 ppm range, with their chemical shifts being modulated by the attached substituents. The methoxy carbons would appear upfield (around δ 55-60 ppm).

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2,5-dimethoxyphenyl) | 6.5 - 7.5 | m |

| Aromatic (2-bromobenzoyl) | 7.0 - 8.0 | m |

| Amide (N-H) | 8.0 - 10.0 | br s |

| Methoxy (OCH₃) | 3.8 - 4.0 | s |

Note: Predicted values are based on general principles and data from similar compounds. Actual values may vary. m = multiplet, br s = broad singlet, s = singlet.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 175 |

| Aromatic (C-O, C-N, C-Br) | 140 - 160 |

| Aromatic (C-H) | 110 - 135 |

| Methoxy (OCH₃) | 55 - 60 |

Note: Predicted values are based on general principles and data from similar compounds.

Two-Dimensional (2D) NMR Techniques for Full Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the connectivity across the amide bond, for instance, by showing a correlation between the amide proton and the carbonyl carbon, as well as with carbons of both aromatic rings.

The application of these 2D NMR techniques provides a detailed and robust structural elucidation of this compound in solution. ed.ac.ukresearchgate.net

Variable Temperature NMR Studies for Rotational Barriers of the Amide Bond

The amide bond (C-N) in benzamides possesses a degree of double bond character due to resonance, which can lead to restricted rotation and the existence of different conformers (rotamers). Variable temperature (VT) NMR studies can be employed to investigate the dynamics of this rotation. nih.govnih.gov

By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of signals corresponding to atoms near the amide bond. At low temperatures, where rotation is slow on the NMR timescale, separate signals for the different rotamers might be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, averaged signal. From the coalescence temperature and the frequency difference between the signals of the rotamers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Such studies provide valuable information about the conformational flexibility and stability of the molecule. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Architecture

Crystal Packing Motifs and Intermolecular Interactions (e.g., N-H···O Hydrogen Bonding, C-H···F/O, π-π Stacking)

N-H···O Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that strong N-H···O hydrogen bonds would be a primary motif, linking molecules into chains or dimers. researchgate.netnih.gov

C-H···O and C-H···π Interactions: Weaker C-H···O hydrogen bonds, involving aromatic or methoxy C-H groups and the carbonyl oxygen or methoxy oxygen atoms, are also likely to contribute to the stability of the crystal packing. Furthermore, C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, could also be present.

π-π Stacking: The presence of two aromatic rings suggests the possibility of π-π stacking interactions, where the phenyl rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are crucial in the packing of many aromatic compounds.

Halogen Bonding: The bromine atom on the benzoyl ring could participate in halogen bonding (C-Br···O or C-Br···N), where the electropositive region on the bromine atom interacts with an electron-rich atom of a neighboring molecule. mdpi.com

The interplay of these various intermolecular forces would result in a specific, thermodynamically stable three-dimensional packing arrangement. nih.gov

Conformational Analysis of the Benzamide (B126) Backbone and Aromatic Ring Orientations

The orientation of the 2-bromophenyl ring relative to the 2,5-dimethoxyphenyl ring is a key conformational feature. The steric hindrance from the ortho-bromo substituent and the methoxy groups would likely lead to a non-coplanar arrangement of the two aromatic rings to minimize steric strain. The dihedral angle between the mean planes of the two rings would be a critical parameter obtained from the crystal structure.

Polymorphism and Co-crystallization Studies of this compound

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used technique to modify the properties of a solid-state compound.

A review of the current scientific literature indicates a lack of specific studies on the polymorphism and co-crystallization of this compound. While research on the polymorphic behavior of the parent compound, benzamide, has been documented, with at least two known polymorphs, this information cannot be directly extrapolated to its more complex derivative. uni.lu The potential for polymorphism in this compound is significant due to the rotational freedom around several single bonds, which could allow for different molecular conformations and packing arrangements in the solid state.

Co-crystallization studies on related benzamide derivatives have been reported, often with the goal of enhancing properties such as solubility. nih.gov These studies typically involve screening a range of co-formers that can establish non-covalent interactions, particularly hydrogen bonds, with the amide functional group. Given the presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and methoxy groups) in this compound, it is a viable candidate for co-crystal formation. However, to date, no such experimental studies have been published for this specific compound.

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the presence of a bromine atom makes isotopic analysis particularly informative, as bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance, leading to a characteristic M+2 isotopic pattern for bromine-containing fragments.

While detailed experimental mass spectra for this compound are not widely available in the literature, predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented in Table 1. uni.lu The expected fragmentation pathways can be inferred from the analysis of simpler, related structures such as 2-bromobenzamide (B1207801). nist.gov The primary fragmentation would likely involve cleavage of the amide bond, leading to the formation of a 2-bromobenzoyl cation and a 2,5-dimethoxyaniline (B66101) radical cation. Further fragmentation of the 2-bromobenzoyl cation would be expected, with the loss of carbon monoxide to form a bromophenyl cation. The presence of the bromine atom in these fragments would be readily identifiable by the characteristic isotopic pattern.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 336.0230 |

| [M+Na]⁺ | 358.0049 |

| [M-H]⁻ | 334.0084 |

| [M+NH₄]⁺ | 353.0495 |

| [M+K]⁺ | 373.9789 |

| [M+H-H₂O]⁺ | 318.0130 |

Data sourced from predictive databases and may not reflect experimental values. uni.lu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Detection

The key vibrational modes for this compound would include the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹, the C=O stretching of the amide group (Amide I band) around 1630-1680 cm⁻¹, and the N-H bending (Amide II band) near 1550-1620 cm⁻¹. The positions of these bands are sensitive to hydrogen bonding; a lower frequency for the N-H and C=O stretching vibrations would suggest the presence of intermolecular hydrogen bonds.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-O-C stretching of the methoxy groups would likely appear in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is anticipated at lower wavenumbers, typically in the 500-650 cm⁻¹ range. A detailed list of expected vibrational frequencies and their assignments is provided in Table 2.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3300 - 3500 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Alkyl | C-H stretch (methoxy) | 2850 - 2960 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

| Amide | N-H bend (Amide II) | 1550 - 1620 |

| Aromatic | C=C stretch | 1400 - 1600 |

| Methoxy | C-O-C stretch | 1000 - 1300 |

| Aryl Halide | C-Br stretch | 500 - 650 |

These are predicted ranges and can vary based on the specific molecular environment and intermolecular interactions.

Computational and Theoretical Chemistry Studies on 2 Bromo N 2,5 Dimethoxyphenyl Benzamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetic properties of molecules. For a molecule like 2-bromo-N-(2,5-dimethoxyphenyl)benzamide, DFT methods can predict its most stable three-dimensional shape, its spectroscopic characteristics, and its potential reaction pathways.

The initial step in a computational study is to determine the most stable geometry of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of the molecule at various atomic arrangements until a minimum energy conformation is found. For this analysis, a common and effective method involves the B3LYP functional with a 6-311G(d,p) or def2-TZVP basis set. researchgate.net The optimized geometry provides key structural parameters.

| Parameter | Predicted Value | Description |

| C=O Bond Length | ~1.24 Å | Typical double bond length for an amide carbonyl. |

| C-N Amide Bond Length | ~1.36 Å | Shorter than a C-N single bond, indicating partial double bond character. |

| N-H Bond Length | ~1.01 Å | Standard length for an amide N-H bond. |

| C-Br Bond Length | ~1.91 Å | Standard length for a bromine atom attached to an aromatic ring. |

| C(O)-N-C(ar) Angle | ~125° | Reflects the trigonal planar geometry around the nitrogen atom. |

| O=C-N Angle | ~123° | Consistent with sp² hybridization of the carbonyl carbon. |

Table 1: Predicted geometric parameters for this compound based on DFT calculations on analogous structures.

Electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more readily excited.

In this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethoxyphenyl ring, due to the electron-donating nature of the methoxy (B1213986) groups. Conversely, the LUMO is likely to be distributed across the 2-bromobenzoyl moiety, influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group. nih.gov

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. researchgate.netnih.gov |

Table 2: Predicted electronic properties of this compound based on DFT calculations.

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. The calculations yield a set of normal vibrational modes and their corresponding frequencies. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data due to the method's approximations. mdpi.com

The predicted spectrum for this compound would show characteristic peaks that can be assigned to specific functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Description |

| N-H Stretch | ~3400 cm⁻¹ | A sharp peak characteristic of the amide N-H bond. |

| C-H Aromatic Stretch | 3100-3000 cm⁻¹ | Stretching vibrations of C-H bonds on the phenyl rings. |

| C-H Aliphatic Stretch | 2980-2850 cm⁻¹ | Asymmetric and symmetric stretching of the methoxy CH₃ groups. |

| C=O Stretch (Amide I) | ~1670 cm⁻¹ | A strong absorption band, characteristic of the amide carbonyl group. nih.gov |

| N-H Bend / C-N Stretch (Amide II) | ~1530 cm⁻¹ | A mixed vibration typical for secondary amides. researchgate.net |

| C-O-C Asymmetric Stretch | ~1250 cm⁻¹ | Characteristic of the aryl-alkyl ether (dimethoxy) groups. researchgate.net |

| C-Br Stretch | ~650 cm⁻¹ | Stretching vibration of the carbon-bromine bond. |

Table 3: Predicted characteristic vibrational frequencies for this compound.

Theoretical calculations can elucidate potential reaction mechanisms, such as amide hydrolysis or rotational isomerization, by mapping the potential energy surface. Transition state theory is used to locate the saddle points (transition states) between reactants and products. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

For example, the rotational barrier around the C(O)-N amide bond could be investigated. While amides have a significant barrier to rotation due to the partial double bond character, this can be influenced by steric and electronic factors. A computational study could model the rotation around this bond, identifying the transition state geometry (where the p-orbitals are orthogonal) and calculating the energy barrier, which would likely be in the range of 15-20 kcal/mol.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While QM calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. uu.nl This allows for the study of conformational flexibility and the influence of the environment, such as a solvent.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal its dynamic behavior. The simulation would track the fluctuations of key torsional (dihedral) angles, providing insight into the molecule's preferred shapes in solution. The primary torsional angles of interest would be those governing the orientation of the two phenyl rings relative to the central amide linkage.

Intramolecular hydrogen bonding could also be assessed. A potential, weak hydrogen bond could form between the amide N-H and the oxygen of the 2-methoxy group, creating a six-membered pseudo-ring. nih.gov The presence and stability of this interaction would be evident from the MD trajectory by analyzing the distance and angle between the involved atoms. Statistical analysis of the torsional angles over the simulation time would reveal the most populated conformational states. bohrium.com

The choice of solvent can significantly impact molecular conformation. mdpi.com MD simulations can be run in different solvent models (e.g., explicit water, chloroform, etc.) to understand these effects. In a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the amide's carbonyl oxygen and N-H group. This competition could disrupt the intramolecular N-H···O-methoxy hydrogen bond that might be more stable in a nonpolar solvent. The simulations would quantify this by analyzing the radial distribution functions of solvent molecules around the solute's key functional groups, revealing the solvent's structuring and its effect on the molecule's dynamics and preferred conformation.

Quantitative Structure-Reactivity Relationships (QSRR)

There are no available QSRR studies for this compound. Such studies would typically involve the computational generation of a set of molecular descriptors for a series of related compounds and correlating them with experimentally determined reactivity.

Predicting Reactivity Based on Electronic and Steric Parameters

Without dedicated computational studies like Density Functional Theory (DFT) analysis, specific electronic and steric parameters for this compound are not available. Information on parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) surfaces, and specific steric hindrance values, which are crucial for predicting reactivity, has not been reported.

Rational Design Principles for Modulating Chemical Reactivity

The principles for rationally designing and modulating the chemical reactivity of this compound have not been explored in the literature. Establishing these principles would require initial computational modeling to understand how structural modifications to the benzamide (B126) core or its substituents would influence its electronic and steric properties, and consequently, its reactivity.

Ligand Design Principles from a Purely Chemical Perspective

There is no available research that outlines ligand design principles specifically derived from the chemical structure of this compound. Such an investigation would involve analyzing its potential binding modes, pharmacophoric features, and the role of the bromo and dimethoxy substituents from a chemical and structural standpoint to guide the design of new molecules with specific interaction capabilities.

2 Bromo N 2,5 Dimethoxyphenyl Benzamide As a Versatile Synthetic Intermediate and Chemical Building Block

Precursor in Multi-Step Organic Syntheses

The strategic placement of the bromine atom and the amide linkage in 2-bromo-N-(2,5-dimethoxyphenyl)benzamide makes it an ideal precursor for the synthesis of elaborate organic molecules through sequential reactions. The presence of the dimethoxy groups on the N-phenyl ring also influences the electronic properties and reactivity of the molecule, and can be retained in the final products to modulate their characteristics.

Accessing Complex Polycyclic Systems via Intramolecular Cyclization

A primary application of this compound and its analogues is in the synthesis of polycyclic systems, most notably dibenzo[b,f] nottingham.ac.ukbeilstein-journals.orgoxazepines, through intramolecular cyclization reactions. This transformation typically involves the formation of a new carbon-oxygen or carbon-nitrogen bond, leading to the seven-membered oxazepine ring.

The intramolecular cyclization of N-aryl amides is a well-established method for creating fused heterocyclic compounds. rsc.org In the case of this compound, the bromine atom serves as a leaving group in transition metal-catalyzed cross-coupling reactions. Methodologies such as the Ullmann condensation, which utilizes a copper catalyst, are frequently employed to facilitate the formation of the C-O bond necessary for the cyclization. researchgate.netresearchgate.net Similarly, palladium-catalyzed reactions have also been shown to be effective for such transformations. beilstein-journals.org

The general approach involves the reaction of a 2-bromo-substituted benzoyl derivative with an aminophenol, which in this case is represented by the 2,5-dimethoxyphenylamine moiety. The subsequent intramolecular cyclization can be promoted by a suitable catalyst and base. The reaction conditions can be tailored to favor the desired cyclization pathway. A review of synthetic strategies for dibenzo[b,f]heteropines highlights the importance of such intramolecular cyclization reactions in building these complex scaffolds. beilstein-journals.org

While direct experimental data for the cyclization of this compound is not extensively detailed in publicly available literature, the reactivity of analogous 2-bromobenzamides is well-documented. For instance, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been shown to produce 3-(imino)isoindolin-1-ones, demonstrating the versatility of the 2-bromobenzamide (B1207801) core in forming different heterocyclic rings. mdpi.com A study on the intramolecular cyclization of N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide further illustrates the general principle of forming new rings from benzamide (B126) precursors. osi.lvresearchgate.net

The synthesis of dibenzo[b,f] nottingham.ac.ukbeilstein-journals.orgoxazepine derivatives is of significant interest due to their prevalence in pharmacologically active compounds. nottingham.ac.ukresearchgate.netresearchgate.net The dimethoxy substitution pattern on the resulting dibenzo[b,f] nottingham.ac.ukbeilstein-journals.orgoxazepine, originating from the title compound, would be expected to influence the biological and physical properties of the final molecule.

Table 1: Examples of Intramolecular Cyclization Reactions of Related Benzamides

| Precursor | Catalyst/Reagents | Product Type | Reference |

| 2-Bromobenzamides | Cobalt catalyst, Carbodiimide | 3-(Imino)isoindolin-1-ones | mdpi.com |

| N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide | DCl | 2-Phenylarylspiro[3,1-benzoxazine-4,1'-cyclopentane] | osi.lvresearchgate.net |

| Substituted 2-halobenzaldehydes and 2-aminophenols | Microwave irradiation, Basic conditions | Dibenzo[b,f] nottingham.ac.ukbeilstein-journals.orgoxazepine derivatives | researchgate.net |

Derivatization for Library Synthesis (e.g., focused chemical libraries)

Focused and targeted chemical libraries are collections of compounds designed to interact with a specific biological target or a family of related targets. lifechemicals.comnih.gov The synthesis of such libraries often relies on a common scaffold that can be readily derivatized to generate a diverse set of analogues. The structure of this compound is well-suited for this purpose.

The 2-bromobenzamide moiety can serve as a versatile anchor for diversification. The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce a wide range of substituents onto the benzoyl ring. Furthermore, the amide bond itself can be a point of modification, although this is generally less common than transformations at the bromo position.

The resulting library of compounds, based on the this compound core, would possess a common structural motif while varying the steric and electronic properties at the site of the original bromine atom. This approach allows for the systematic exploration of the chemical space around the core structure, which is a key strategy in drug discovery and chemical biology for identifying compounds with desired activities. nih.gov

Applications in Material Science or other Non-Biological Chemical Fields

While the primary focus of research on dibenzo[b,f] nottingham.ac.ukbeilstein-journals.orgoxazepine derivatives has been in the realm of medicinal chemistry, the core tricyclic structure exhibits properties that could be of interest in material science. nih.govnih.gov A recent review has highlighted the potential of the related dibenzo[b,f]azepine scaffold in applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.gov

The luminescent properties of polycyclic aromatic compounds are often dependent on their electronic structure. The dibenzo[b,f] nottingham.ac.ukbeilstein-journals.orgoxazepine framework, being a heteroatomic polycyclic system, could potentially exhibit interesting photophysical properties. The introduction of the electron-donating dimethoxy groups, as would be the case in the cyclized product of this compound, would be expected to modulate the HOMO and LUMO energy levels and, consequently, the emission characteristics of the molecule.

Although specific studies on the material science applications of dibenzo[b,f] nottingham.ac.ukbeilstein-journals.orgoxazepines derived from the title compound are not widely reported, the general interest in heterocyclic compounds for electronic and photonic applications suggests that this could be a fruitful area for future investigation. The unsubstituted dibenz[b,f] nottingham.ac.ukbeilstein-journals.orgoxazepine is known as CR gas, a lachrymatory agent, which underscores the diverse applications of this class of compounds, though this is a biological application. nih.gov

Development of Novel Reagents and Catalysts Utilizing its Structural Features

The development of novel reagents and catalysts often relies on the unique structural and electronic properties of organic molecules. While there is no direct evidence in the reviewed literature of this compound being used as a novel reagent or catalyst itself, its structural features present some possibilities.

The combination of a bidentate N,O-ligating system (the amide oxygen and the nitrogen) and the presence of a reactive bromo-substituent could potentially be exploited in the design of new ligands for transition metal catalysis. The dimethoxy groups could also play a role in modulating the electronic properties of such a ligand, thereby influencing the activity and selectivity of a metal center.

Furthermore, the synthesis of novel derivatives from this compound could lead to compounds with specific reagent-like properties. For example, derivatization could introduce functional groups capable of participating in specific chemical transformations or acting as organocatalysts. However, this remains a speculative area with no current research to substantiate these potential applications. The synthesis of novel diphenyl-1,3,4-oxadiazole derivatives as ligands for benzodiazepine (B76468) receptors showcases how heterocyclic scaffolds can be developed into specific chemical tools, albeit in a biological context. nih.gov

Future Directions and Emerging Research Avenues for 2 Bromo N 2,5 Dimethoxyphenyl Benzamide

Exploration of Unconventional Reaction Pathways and Catalytic Systems

Future research will likely move beyond standard amide bond formation protocols, which often rely on stoichiometric coupling reagents, leading to significant waste. sigmaaldrich.comscispace.com The exploration of unconventional, catalytic pathways for the synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide is a primary objective. One promising avenue is the use of C-H activation, where a catalyst directly functionalizes a carbon-hydrogen bond. For instance, rhodium-catalyzed amidation of benzoic acids with isocyanates, where the carboxylate acts as a removable directing group, presents a novel route to N-aryl benzamides. nih.gov Similarly, multicomponent reactions that achieve the in situ installation of a directing group followed by C-H activation-based arylation offer a step-economical approach to complex benzamides. rsc.org

The development and application of novel catalytic systems are central to this exploration. Transition-metal catalysts, particularly those based on earth-abundant metals, are a key focus for improving the sustainability of amide synthesis. bohrium.com Research into magnetically reusable palladium complexes immobilized on nanoparticles has already shown success in the direct ortho-C–H arylation of benzamides, a technique that could be adapted for derivatization. acs.org

| Catalytic System | Reaction Type | Potential Advantages | Reference |

|---|---|---|---|

| Ruthenium Pincer Complexes | Dehydrogenative coupling of alcohols and amines | High atom economy (H₂ is the only byproduct) | sigmaaldrich.com |

| Boronic Acid Catalysts | Direct amidation of carboxylic acids | Organocatalytic, avoids transition metals, mild conditions | sigmaaldrich.com |

| Rhodium Catalysts | C-H functionalization/decarboxylation | Access to unique substitution patterns, use of removable directing groups | nih.gov |

| Copper Catalysts | Intramolecular C-H amidation | Facilitates cyclization and formation of complex heterocycles from precursors | researchgate.net |

| Immobilized Pd Nanoparticles | Direct C-H Arylation | Catalyst is magnetically recoverable and reusable, enhancing sustainability | acs.org |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimization. Future studies will benefit from the application of advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of this compound. Techniques such as time-resolved infrared (TRIR) spectroscopy and transient absorption spectroscopy can provide detailed mechanistic insights and help identify transient intermediates that are invisible to standard analytical methods like NMR or chromatography. numberanalytics.comsouthampton.ac.uk

Surface-Enhanced Raman Spectroscopy (SERS) offers high sensitivity for monitoring reactions, especially those occurring on the surface of metal catalysts. numberanalytics.comazooptics.com For detailed structural elucidation during the reaction, two-dimensional NMR (2D NMR) spectroscopy can be employed to track the transformation of starting materials into products and byproducts, providing a wealth of information about molecular structure and conformation. numberanalytics.com These advanced methods allow for a more dynamic understanding of the reaction, facilitating rapid optimization and scale-up. azooptics.com

| Technique | Information Provided | Potential Application in Benzamide (B126) Synthesis | Reference |

|---|---|---|---|

| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational modes of molecules on fast timescales | Tracking bond formation/breaking; identifying short-lived intermediates | numberanalytics.com |

| 2D Nuclear Magnetic Resonance (NMR) | Detailed structural connectivity and dynamics | Elucidating complex reaction mixtures without separation; confirming regioselectivity | numberanalytics.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced vibrational signals of adsorbed molecules | Monitoring heterogeneous catalytic reactions in real-time with high sensitivity | azooptics.com |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical/electronic state | Analyzing catalyst surface state and deactivation mechanisms | azooptics.com |

Integration of Machine Learning in Predictive Synthesis and Reactivity Studies

The intersection of data science and chemistry offers powerful tools for accelerating research. Machine learning (ML) algorithms can predict reaction outcomes, yields, and optimal conditions, thereby reducing the need for extensive experimental screening. aiche.orgrsc.org For a molecule like this compound, ML models could be trained on datasets of similar amide bond formation reactions. By inputting molecular descriptors derived from quantum chemical calculations, algorithms like random forests have shown outstanding predictive performance (R² > 0.95) even with relatively small datasets. pku.edu.cn

Future work could involve developing a specific ML model to predict the success of various catalytic systems or derivatization strategies for this compound. Importance analysis methods such as SHAP (Shapley Additive Explanations) can further elucidate the key molecular features and reaction parameters that influence the reaction's success. pku.edu.cn This predictive capability will be invaluable for efficiently exploring the expanded chemical space discussed in section 7.5.

| ML Model/Technique | Input Data | Predicted Outcome | Potential Benefit | Reference |

|---|---|---|---|---|

| Random Forest | Molecular descriptors from quantum calculations (for reactants, reagents, solvents) | Reaction conversion rate/yield | High accuracy with small, high-quality experimental datasets | pku.edu.cn |

| Deep Learning (Neural Networks) | Large datasets of reaction conditions and outcomes | Reaction yields | Can identify complex, non-linear relationships in data | aiche.org |

| Bayesian Optimization | Iterative experimental results | Optimal reaction conditions (temperature, concentration, etc.) | Efficiently explores parameter space to find optima with fewer experiments | aiche.org |

| Reinforcement Learning | An "agent" explores a chemical reaction "environment" | Novel synthetic pathways or molecular designs | Can be used for de novo design of molecules or synthetic routes | nih.gov |

Sustainable and Eco-Friendly Synthetic Methodologies

Green chemistry principles are increasingly critical in modern organic synthesis. Future research on this compound should prioritize the development of sustainable synthetic methods. This includes replacing traditional stoichiometric activators with catalytic alternatives that offer high atom economy. scispace.combohrium.com

The use of eco-friendly solvents is another key area. Methodologies that enable amide bond formation in water, a metal-free, additive-free, and base-free approach, represent a significant advancement. chemrxiv.org Biocatalysis, employing enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly efficient and sustainable route to pure amides in green solvents such as cyclopentyl methyl ether, often without the need for intensive purification. nih.gov Applying such enzymatic methods to the synthesis of this compound could drastically reduce the environmental impact of its production.

| Methodology | Key Principle | Example | Reference |

|---|---|---|---|

| Catalytic Direct Amidation | Avoiding stoichiometric coupling agents | Boron-based catalysts for coupling carboxylic acids and amines | scispace.com |

| Biocatalysis | Use of enzymes for high selectivity and mild conditions | Candida antarctica lipase B (CALB) in cyclopentyl methyl ether | nih.gov |

| Aqueous Synthesis | Using water as a green solvent | Direct amidation of simple esters in water without additives | chemrxiv.org |

| Microwave/Ultrasound-Assisted Synthesis | Energy-efficient reaction activation | Accelerated synthesis of benzoxazole (B165842) derivatives | mdpi.com |

Expanding Chemical Space through Novel Derivatization Strategies

The core structure of this compound serves as a scaffold for creating a library of new chemical entities. Future research will focus on novel derivatization strategies to expand its chemical space. The bromine atom on the benzoyl ring is a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide variety of aryl or alkyl groups. nih.gov

Furthermore, directed C-H functionalization can be used to selectively introduce new substituents at specific positions. For example, protocols for the ortho-benzylation of N-aryl amides could be adapted to modify the 2,5-dimethoxyphenyl ring. acs.org Sequential ortho- and meta-C-H functionalizations can lead to polyfunctionalized arenes with highly desirable substitution patterns. rsc.org These strategies allow for the systematic modification of the molecule's structure, which is essential for structure-activity relationship (SAR) studies in fields like medicinal chemistry and materials science.

| Reaction Type | Target Site | Potential Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br bond on the benzoyl ring | Aryl/alkyl boronic acids, Pd catalyst | Introduction of diverse aryl/alkyl substituents | nih.gov |

| Ortho C-H Arylation | C-H bond ortho to the amide on the benzoyl ring | Aryl iodides, Pd catalyst | Synthesis of 2,6-disubstituted benzamides | rsc.orgacs.org |

| Ortho C-H Benzylation | C-H bonds on the dimethoxyphenyl ring | Boron-directed, benzylating agents | Selective introduction of benzyl (B1604629) groups | acs.org |

| PhIO-mediated Oxidation | Dimethoxyphenyl ring | Iodosylbenzene (PhIO), Trifluoroacetic acid (TFA) | Potential hydroxylation of the phenoxy ring | mdpi.com |

Q & A

How can researchers optimize the synthetic yield of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide using experimental design methodologies?

Basic Research Question

To enhance synthetic efficiency, employ Design of Experiments (DOE) principles such as factorial design. Key variables include reaction temperature, solvent ratio (e.g., DMF vs. THF), catalyst loading, and reaction time. For example, a 2<sup>k</sup> factorial design can identify critical interactions between variables. Post-synthesis, validate purity via HPLC or TLC and quantify yield gravimetrically. Statistical tools like ANOVA help determine significant factors .

What analytical techniques are most reliable for confirming the molecular structure of this compound?

Basic Research Question

Combine <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy (e.g., 150 MHz in DMSO-<i>d</i>6) with X-ray crystallography for unambiguous confirmation. For instance, aromatic protons in the 2,5-dimethoxyphenyl group resonate at δ 6.7–7.2 ppm, while the benzamide carbonyl appears at ~167 ppm in <sup>13</sup>C NMR. Crystallographic data (e.g., bond angles, torsion) resolve stereoelectronic effects .

How should researchers address contradictory biological activity data in pharmacological studies of this compound?

Advanced Research Question

Apply multivariate statistical analysis to reconcile discrepancies. Use GraphPad Prism for Student’s t-test and two-way ANOVA to compare triplicate datasets (mean ± SEM). If IC50 values vary across assays, validate via dose-response curves under standardized conditions (e.g., pH, cell line viability controls). Cross-validate with molecular docking to assess target binding consistency .

What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

Advanced Research Question

Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) at the benzamide or phenyl rings. Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with electronic (Hammett σ) or steric parameters. For example, replacing bromine with chlorine alters lipophilicity (logP), impacting membrane permeability .

How can solvent polarity and reaction medium influence the stability of this compound during storage?

Advanced Research Question

Conduct accelerated stability studies using ICH guidelines. Store samples in solvents of varying polarity (e.g., acetonitrile, DMSO) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; hydrolytic cleavage of the amide bond is likely in protic solvents. Use Arrhenius kinetics to predict shelf-life .

What advanced purification techniques are recommended for isolating trace impurities in this compound?

Basic Research Question

Employ preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) for high-resolution separation. For non-polar impurities, use silica gel chromatography (hexane:EtOAc eluent). Confirm purity via mass spectrometry (ESI+) and elemental analysis .

How can computational modeling predict the interaction mechanisms of this compound with biological targets?

Advanced Research Question

Perform molecular dynamics simulations (e.g., GROMACS) and density functional theory (DFT) calculations (B3LYP/6-31G* basis set). Analyze hydrogen-bonding patterns (e.g., benzamide NH with kinase active sites) and electrostatic potential maps to identify pharmacophoric features .

What interdisciplinary approaches enhance the development of this compound for material science applications?

Advanced Research Question

Integrate materials engineering (e.g., powder XRD for crystallinity) with reaction engineering (microreactor synthesis for scalability). Collaborate on membrane separation technologies (CRDC RDF2050104) to improve solvent recovery during large-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.